4-Ethyl-6-methylpyrimidine
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Overview
Description
4-Ethyl-6-methylpyrimidine is a heterocyclic aromatic organic compound with the molecular formula C7H10N2 It is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-methylpyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their function. The exact molecular targets and pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
4-Methylpyrimidine: Lacks the ethyl group, leading to different chemical properties and reactivity.
6-Ethylpyrimidine: Lacks the methyl group, which can affect its biological activity and chemical behavior.
2,4,6-Trimethylpyrimidine: Contains additional methyl groups, which can influence its steric and electronic properties.
Uniqueness: 4-Ethyl-6-methylpyrimidine is unique due to the specific positioning of the ethyl and methyl groups, which can impact its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of specialized compounds and in studying structure-activity relationships in medicinal chemistry.
Properties
CAS No. |
74647-33-9 |
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Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
4-ethyl-6-methylpyrimidine |
InChI |
InChI=1S/C7H10N2/c1-3-7-4-6(2)8-5-9-7/h4-5H,3H2,1-2H3 |
InChI Key |
FXQWSCWGPBMTHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=NC(=C1)C |
Origin of Product |
United States |
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